The compound 3-Benzyl-3,8-diazabicyclo[3.2.1]octane belongs to a class of diazabicycloalkanes, which have garnered interest due to their structural similarity to biologically active molecules such as epibatidine. These compounds have been explored for their potential applications in various fields, including medicinal chemistry, where they have been investigated as analgesics and antiparkinson agents, and in organic synthesis, where they have been utilized as catalysts and reagents.
In the field of medicinal chemistry, derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and tested for their analgesic properties. The compound 1a, mentioned earlier, demonstrated significant effects in increasing the pain threshold in the hot plate assay and provided protection in the mouse abdominal constriction test, indicating its potential as a novel analgesic1. Additionally, research into the antiparkinson properties of these compounds has led to the synthesis of amides potentially active as antiparkinson agents, suggesting a broader therapeutic application5.
The utility of diazabicycloalkanes extends into organic synthesis, where they have been employed as catalysts and selective reagents. For instance, diazabicyclo[2.2.2]octane (DABCO) has been used as a highly selective dechloroacetylation reagent in carbohydrate synthesis, demonstrating its specificity in the presence of other ester functions2. Moreover, DABCO has been employed as an efficient catalyst for the clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlighting its role in promoting environmentally friendly reactions3. The influence of substituents on the reactivity of nitrogen atoms in diazabicycloalkanes has also been studied, providing insights into the direction of hydroxyethylation reactions4.
This compound is classified under bicyclic amines, specifically diazabicycloalkanes. The presence of two nitrogen atoms in the bicyclic structure contributes to its unique reactivity and biological properties.
The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane typically involves multi-step synthetic routes that may include the following methods:
The molecular structure of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane features a rigid bicyclic framework characterized by two bridgehead nitrogen atoms. This structure influences its conformational preferences and interactions with biological targets.
3-Benzyl-3,8-diazabicyclo[3.2.1]octane can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Varies based on substrate |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions preferred |
Nucleophilic Substitution | Sodium hydride, potassium carbonate | Basic conditions |
The mechanism of action for 3-Benzyl-3,8-diazabicyclo[3.2.1]octane is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of this compound exhibit high affinity for specific nAChR subtypes, particularly the alpha 4 beta 2 subtype.
The physical and chemical properties of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane are crucial for its application in research and industry:
The applications of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane span various fields:
3-Benzyl-3,8-diazabicyclo[3.2.1]octane belongs to the diazabicycloalkane class of heterocyclic compounds. Its core structure consists of a six-membered piperazine-like ring fused to a five-membered pyrrolidine-like ring, adopting a [3.2.1] bicyclic topology. The bridgehead nitrogen atoms reside at positions 3 and 8, with the benzyl substituent typically attached to nitrogen at position 3. The systematic International Union of Pure and Applied Chemistry name is 3-(Phenylmethyl)-3,8-diazabicyclo[3.2.1]octane, reflecting the benzyl group's attachment site. Alternative names include 3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane and 8-Benzyl-3,8-diazabicyclo[3.2.1]octane (when benzylated at N8), indicating regiochemical ambiguity in early literature [7] [8].
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 202.30 g/mol |
Density (20°C) | 1.074 ± 0.06 g/cm³ |
Boiling Point | 95–98°C (0.2 Torr) |
Predicted pKa | 10.07 ± 0.20 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 (secondary amine) |
Rotatable Bonds | 2 (benzyl CH₂-N bond) |
The presence of a basic secondary amine (pKa ~10) facilitates salt formation, as evidenced by dihydrochloride derivatives (e.g., CAS 93428-54-7, C₁₃H₂₀Cl₂N₂, MW 275.22 g/mol) commonly employed to enhance solubility and stability [4] [5]. Nuclear magnetic resonance and mass spectrometry analyses confirm regiochemistry and purity, though distinctions between N3- and N8-benzyl isomers require careful spectroscopic assignment [6] [9].
The synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives posed significant challenges in early heterocyclic chemistry due to the scaffold’s ring strain and functionalization requirements. Initial routes, adapting methods by Cignarella for related diazabicyclic systems, proved inefficient for scale-up, suffering from difficult separations and low yields in mono-amidation and cyclization steps [3].
A breakthrough emerged from efforts to access kilogram quantities for antitumor research, where traditional procedures using ethyl 2,5-pyrrolidine dicarboxylate failed. Researchers developed an improved scalable process featuring:
This methodological advancement (circa 2010) facilitated broader exploration of the 3,8-diazabicyclo[3.2.1]octane pharmacophore, overcoming prior limitations in analog supply. The scaffold’s resemblance to tropane alkaloids spurred investigations into its bioisosteric potential, particularly as a constrained diamino motif for receptor targeting [6] .
3-Benzyl-3,8-diazabicyclo[3.2.1]octane is a versatile building block for designing therapeutics across multiple disease areas. Its rigid structure confers precise spatial orientation of pharmacophores, enhancing target selectivity. Key applications include:
PARP-1 Inhibition for Oncology: Derivatives function as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair. By disrupting PARP-1 activity, these compounds induce synthetic lethality in cancer cells with homologous recombination deficiencies (e.g., BRCA mutations). The bicyclic core mimics nicotinamide, competitively binding the enzyme’s catalytic domain [6].
Class III Antiarrhythmic Agents: Analogues replacing the diazabicyclo[3.3.1]nonane core of ambasilide (a Class III antiarrhythmic) exhibit promising electrophysiological effects. These compounds prolong the effective refractory period in cardiac tissue with minimal reverse frequency dependence—a desirable profile for treating ventricular arrhythmias while mitigating proarrhythmic risks. Structure-activity relationship studies highlight the benzyl moiety’s role in modulating ion channel (IKr) blockade .
Urotensin-II Receptor Antagonists and Analgesics: The scaffold serves as a central motif in antagonists targeting the urotensin-II receptor (involved in cardiovascular regulation) and in novel amides investigated for pain management. Its conformational restraint optimizes interactions with G-protein-coupled receptors [8].
Table 2: Representative Biological Activities of Derivatives
Therapeutic Area | Target/Mechanism | Derivative Structural Features |
---|---|---|
Cancer Therapy | PARP-1 Enzyme Inhibition | Carboxylate esters at N8; Aryl substituents |
Cardiac Arrhythmias | IKr Potassium Channel Blockade | Phenoxyethyl side chains on N3/N8 |
Pain Management | Novel Amide Targets | Acylation of secondary amine |
Cardiovascular Disorders | Urotensin-II Receptor Antagonism | Aryl-alkyl extensions on bridgehead nitrogens |
The compound’s commercial availability (e.g., CAS 67571-90-8, priced at ~$155/250mg) supports ongoing drug discovery efforts [7]. Its role extends beyond mere synthetic intermediate; strategic functionalization at nitrogen atoms or the benzyl group generates diverse libraries for high-throughput screening and lead optimization, underscoring its foundational value in medicinal chemistry [6] [8] .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4